(R)-tert-Butyl (1-(3-chlorobenzyl)pyrrolidin-3-yl)carbamate
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Overview
Description
®-tert-Butyl (1-(3-chlorobenzyl)pyrrolidin-3-yl)carbamate is a chiral compound that belongs to the class of pyrrolidines This compound is characterized by the presence of a pyrrolidine ring substituted with a 3-chlorobenzyl group and a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl (1-(3-chlorobenzyl)pyrrolidin-3-yl)carbamate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex.
Introduction of the 3-Chlorobenzyl Group: The 3-chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 3-chlorobenzyl chloride and a suitable nucleophile.
Carbamate Formation: The tert-butyl carbamate group can be introduced by reacting the intermediate with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl (1-(3-chlorobenzyl)pyrrolidin-3-yl)carbamate undergoes various types of chemical reactions, including:
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidines with various functional groups.
Scientific Research Applications
®-tert-Butyl (1-(3-chlorobenzyl)pyrrolidin-3-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of ®-tert-Butyl (1-(3-chlorobenzyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pyrrolidine ring and the 3-chlorobenzyl group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
(S)-tert-Butyl (1-(3-chlorobenzyl)pyrrolidin-3-yl)carbamate: The enantiomer of the compound with similar properties but different stereochemistry.
tert-Butyl (1-(3-chlorobenzyl)pyrrolidin-3-yl)carbamate: The racemic mixture of both enantiomers.
Uniqueness
®-tert-Butyl (1-(3-chlorobenzyl)pyrrolidin-3-yl)carbamate is unique due to its specific stereochemistry, which can result in different biological activities and binding affinities compared to its enantiomer and racemic mixture .
Biological Activity
(R)-tert-Butyl (1-(3-chlorobenzyl)pyrrolidin-3-yl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. Characterized by the molecular formula C16H23ClN2O2 and a molecular weight of approximately 310.82 g/mol, this compound includes a pyrrolidine ring, a 3-chlorobenzyl substituent, and a tert-butyl carbamate moiety. The presence of the chlorine atom in the benzyl group is hypothesized to enhance its reactivity and biological activity, making it a candidate for further pharmacological investigation.
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. Preliminary studies suggest that compounds with similar structural motifs exhibit antimicrobial properties and may selectively target specific biological pathways, which could lead to therapeutic applications .
Binding Affinity Studies
Interaction studies have indicated that this compound may possess significant binding affinity to certain receptors or enzymes. For instance, research on structurally related compounds has shown promising results in inhibiting specific enzyme activities, suggesting that this compound may exhibit similar effects .
Comparative Analysis
To better understand the potential of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key features of these compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
(R)-tert-Butyl pyrrolidin-3-ylcarbamate | C13H21N2O2 | Lacks chlorobenzyl substitution |
(S)-tert-Butyl pyrrolidin-3-ylcarbamate | C13H21N2O2 | Enantiomeric form |
tert-Butyl ((3S,4S)-4-methylpyrrolidin-3-yl)carbamate | C14H25N2O2 | Contains a methyl substitution |
tert-Butyl pyrrolidin-2-ylmethylcarbamate | C14H25N2O2 | Different positional isomer |
tert-Butyl pyrrolidin-3-ylcarbamate hydrochloride | C13H22ClN2O2 | Salt form with chloride ion |
The distinct presence of the 3-chlorobenzyl group in this compound is expected to enhance its biological activity and specificity compared to these other compounds.
Case Studies
Recent studies have explored the pharmacological profile of related compounds, providing insights into their therapeutic potential. For example:
- Antimicrobial Activity : A study on similar pyrrolidine derivatives demonstrated significant antimicrobial effects against various bacterial strains, suggesting that this compound may also exhibit such properties .
- Enzyme Inhibition : Research has shown that carbamates with similar structures can inhibit key enzymes involved in metabolic pathways. This inhibition can lead to alterations in cellular processes, potentially resulting in therapeutic benefits for conditions such as cancer or metabolic disorders.
Properties
IUPAC Name |
tert-butyl N-[1-[(3-chlorophenyl)methyl]pyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2/c1-16(2,3)21-15(20)18-14-7-8-19(11-14)10-12-5-4-6-13(17)9-12/h4-6,9,14H,7-8,10-11H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTBVQRSGNTTDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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